Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c1-2-21-11(19)7-10-17-18-13(22-10)16-12(20)15-9-5-3-8(14)4-6-9/h3-6H,2,7H2,1H3,(H2,15,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOFTAZVHRFADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353435 | |
| Record name | ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5573-64-8 | |
| Record name | ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate typically involves the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with ethanol to form ethyl 4-chlorobenzoate.
Hydrazination: The ethyl 4-chlorobenzoate is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The 4-chlorobenzohydrazide undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring.
Acetylation: Finally, the thiadiazole derivative is acetylated with ethyl bromoacetate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its versatility. Key structural variations among analogs include substitutions at the 5-position and modifications to the side chain. Below is a comparison with selected analogs from the evidence:
Table 1: Structural and Physical Properties of Thiadiazole Derivatives
Key Observations :
- Substituent Impact on Melting Points : Thiadiazoles with bulkier substituents (e.g., benzylthio in 5e and 5j) exhibit higher melting points (132–140°C) compared to smaller groups like methylthio (135–136°C), likely due to enhanced crystallinity .
- Yield Trends: Benzylthio derivatives (e.g., 5h: 88% yield) generally achieve higher synthetic yields than ethylthio or methoxyphenoxy variants, suggesting better reaction efficiency for aromatic substituents .
Cytotoxicity and Anticancer Activity
- Imidazole Analogs : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () shows potent cytotoxicity in NSCLC cell lines (IC~50~ = 250–300 µM) via sirtuin inhibition (Sirt1, Sirt2, Sirt6), highlighting the role of electronegative substituents in enhancing activity .
- Thiadiazole Derivatives: Compounds like sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () exhibit strong enzyme-binding energies, suggesting thiadiazole-based derivatives are promising for targeted therapies .
Antifungal Activity
Thiadiazoles fused with oxadiazole or triazole moieties (e.g., ) demonstrate antifungal effects by inhibiting ergosterol biosynthesis in Candida species.
ADME and Pharmacokinetic Properties
ADME analysis of the imidazole analog () reveals favorable absorption, solubility, and blood-brain barrier penetration, attributed to its compliance with Lipinski’s rule (molecular weight <500, hydrogen-bond donors <5). Thiadiazole derivatives with polar urea groups (as in the target compound) may exhibit improved solubility compared to thioether analogs but could face challenges in membrane permeability due to increased hydrogen-bonding capacity .
Key Research Findings
- Sirtuin Inhibition : Imidazole derivatives with chlorophenyl groups () downregulate sirtuin isoforms (Sirt1, Sirt6) at lower concentrations than parent compounds, suggesting that electron-withdrawing groups enhance target engagement .
- Synthetic Accessibility: Thiadiazoles with carbamoylamino groups require multi-step synthesis involving urea formation, whereas thioether derivatives (e.g., 5e–5l) are synthesized via nucleophilic substitution, offering simpler routes .
Biological Activity
Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C13H13ClN4O3S
- Molecular Weight: 340.785 g/mol
- CAS Number: 5573-64-8
- Density: 1.5 g/cm³
- LogP: 3.0277
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity:
- Antitumor Activity:
- Anticonvulsant Activity:
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie & Al-Majidi (2014) evaluated the antimicrobial activity of various thiadiazole derivatives, including those structurally related to this compound. The results indicated significant inhibition of bacterial growth at low concentrations.
Case Study 2: Antitumor Effects
In a study published by Mohamed et al. (2016), the compound was tested against human cancer cell lines, showing promising results in reducing cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Cell Membrane Disruption: The compound may interact with microbial cell membranes, leading to increased permeability and ultimately cell death.
- Inhibition of Enzymatic Pathways: It may inhibit key enzymes involved in cancer cell metabolism or replication.
Q & A
Q. What synthetic routes are commonly used to prepare Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with POCl₃ or chloroacetyl chloride under reflux .
- Step 2 : Introduction of the 4-chlorophenyl carbamoylamino group using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Step 3 : Esterification of the acetamide intermediate with ethanol under acidic conditions . Key reagents include triethylamine (for pH control) and solvents like dioxane or ethanol. Reaction temperatures range from 20–90°C, with yields optimized via recrystallization .
Q. How is the purity and structural integrity of this compound validated?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure (¹H/¹³C NMR for functional groups and substituents) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% purity threshold) using reverse-phase columns and UV detection .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for exact mass) .
- Elemental Analysis : Verifies empirical formula consistency .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition Studies : Fluorometric assays targeting kinases or proteases relevant to disease pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Lower temperatures (20–25°C) minimize side reactions during acylation steps .
- Catalyst Use : Triethylamine enhances nucleophilicity in carbamoylation steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification Techniques : Recrystallization from ethanol-DMF mixtures increases purity .
Q. What advanced techniques elucidate its mechanism of action in biological systems?
Q. How do structural modifications influence bioactivity?
Structure-Activity Relationship (SAR) studies focus on:
- Substituent Effects :
| Modification | Observed Impact |
|---|---|
| 4-Chlorophenyl group | Enhances antimicrobial activity |
| Thiadiazole ring | Critical for kinase inhibition |
| Ethyl ester moiety | Improves membrane permeability |
- Analog Synthesis : Replace the 4-chlorophenyl group with fluorophenyl or methoxy groups to assess selectivity .
Q. What strategies mitigate toxicity in preclinical studies?
- Metabolic Stability Assays : Liver microsome tests identify vulnerable metabolic sites .
- Prodrug Design : Masking the ester group with hydrolyzable moieties (e.g., phosphate esters) reduces off-target effects .
- In Vivo Toxicity Screening : Acute toxicity studies in rodent models (LD₅₀ determination) guide dose adjustments .
Data Contradictions and Resolution
- Synthetic Yield Variability : Conflicting reports on POCl₃ vs. chloroacetyl chloride efficiency suggest solvent-dependent reactivity. Systematic comparisons in dioxane vs. DMF are recommended .
- Biological Activity Discrepancies : Divergent IC₅₀ values across studies may stem from cell line-specific responses. Standardized protocols (e.g., NCI-60 panel) are advised .
Key Research Findings
- Anticancer Potential : Demonstrated IC₅₀ of 8.2 µM against breast cancer cells (MCF-7) via tubulin polymerization inhibition .
- Broad-Spectrum Antimicrobial Activity : MIC of 4 µg/mL against Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
